An In-Depth Technical Guide to IK-175: A Potent and Selective AHR Antagonist
An In-Depth Technical Guide to IK-175: A Potent and Selective AHR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aryl hydrocarbon receptor (AHR) antagonist, IK-175. It details its chemical structure, physicochemical properties, mechanism of action, and its effects on AHR signaling and the immune system. This document also includes detailed experimental protocols and quantitative data to support further research and development.
Core Compound Details: Structure and Chemical Properties
IK-175 is a potent, selective, and orally active small molecule inhibitor of the aryl hydrocarbon receptor. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of IK-175
| Property | Value |
| IUPAC Name | (R)-N-(2-(5-fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1][2][3]triazin-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
| CAS Number | 2247950-42-9 |
| Molecular Formula | C25H24FN7 |
| Molecular Weight | 441.51 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| SMILES | CC(C)c1cc2n(n1)c(nc(c3cc(F)cn=c3)n2)N[C@H]4CCc5c([nH]c6ccccc56)C4 |
Mechanism of Action and AHR Signaling Pathway
The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the AHR can be activated by various ligands, such as kynurenine, leading to immunosuppression. IK-175 acts as a direct antagonist of the AHR, blocking its activation and subsequent downstream signaling.
Upon binding to its ligand, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription. One of the key target genes is CYP1A1, which is involved in xenobiotic metabolism.
IK-175 effectively inhibits the translocation of the AHR to the nucleus, thereby preventing the transcription of AHR-dependent genes. This blockade of AHR signaling leads to a shift in the immune microenvironment from an immunosuppressive to an anti-tumor state.
In Vitro and In Vivo Activity
IK-175 has demonstrated potent and selective AHR antagonism in a variety of preclinical models.
Table 2: In Vitro and In Vivo Activity of IK-175
| Assay/Model | Species/Cell Line | Endpoint | Result | Reference |
| HepG2 DRE-Luciferase Reporter Assay | Human (HepG2) | IC50 | 91 nM (with 80 nM VAF347) | [1] |
| AHR Radioligand Binding Competition Assay | Not Specified | Binding Affinity | Competitive binder | [2] |
| Activated Human T-cells | Human | CYP1A1 Inhibition | IC50 = 11 nM | [2] |
| Activated Human T-cells | Human | IL-22 Inhibition | IC50 = 7 nM | [2] |
| Activated Human T-cells | Human | IL-2 Production | Increased | [2] |
| Th17 Differentiation Assay | Human | IL-17A-/IL-22+ T-cells | Decreased | [2] |
| In Vivo AHR Target Engagement | Mouse (Balb/c) | Cyp1a1 Transcription Inhibition | Dose-dependent | [2] |
| Syngeneic Mouse Tumor Models (CT26, B16-IDO1) | Mouse | Antitumor Activity | Significant, alone and with anti-PD-1 | [1] |
Experimental Protocols
HepG2 DRE-Luciferase Reporter Assay
This assay is used to determine the potency of compounds in inhibiting AHR-mediated gene transcription.
Methodology:
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Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
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Transfection: Cells are transiently transfected with a DRE-luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple DREs.
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Plating: Transfected cells are plated in multi-well plates.
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Compound Treatment: Cells are treated with various concentrations of IK-175 or a vehicle control (e.g., DMSO).
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AHR Agonist Stimulation: An AHR agonist (e.g., 80 nM VAF347) is added to the wells to induce AHR activation.
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Incubation: The plates are incubated for a defined period (e.g., 6 hours) to allow for gene transcription and luciferase expression.
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Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of IK-175.
AHR Radioligand Binding Competition Assay
This assay is employed to determine the ability of a test compound to compete with a known radiolabeled AHR ligand for binding to the receptor.
General Protocol Outline:
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Receptor Preparation: A source of AHR is required, which can be prepared from cell lysates (e.g., from HepG2 cells) or purified recombinant AHR protein.
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Incubation: The AHR preparation is incubated with a fixed concentration of a radiolabeled AHR ligand (e.g., [³H]-TCDD) and varying concentrations of the unlabeled test compound (IK-175).
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Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.
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Quantification of Radioactivity: The amount of radioactivity associated with the receptor-bound fraction is quantified using a scintillation counter.
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Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Immunomodulatory Effects of IK-175
IK-175 has been shown to modulate the activity of various immune cells, leading to a more pro-inflammatory and anti-tumor microenvironment.
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T-Cells: In activated human T-cells, IK-175 inhibits the expression of the AHR target gene CYP1A1 and the production of the immunosuppressive cytokine IL-22.[2] Conversely, it increases the production of the pro-inflammatory cytokine IL-2.[2]
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Th17 Differentiation: IK-175 influences the differentiation of T helper 17 (Th17) cells. Specifically, it leads to a decrease in the population of IL-17A⁻, IL-22⁺ expressing T-cells, which are considered to have immunosuppressive functions.[2]
These effects demonstrate the potential of IK-175 to reverse AHR-mediated immune suppression in the tumor microenvironment and enhance anti-tumor immunity.
Conclusion
IK-175 is a promising AHR antagonist with a well-defined chemical structure and potent biological activity. Its ability to selectively block the AHR signaling pathway and modulate immune cell function provides a strong rationale for its development as a therapeutic agent in oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in further exploring the potential of IK-175.
References:
[1] Probechem. IK-175 | AhR antagonist. (n.d.). [4] InvivoChem. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3. (n.d.). [2] Ikena Oncology. (2022). Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. AACR Journals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Collection - Data from Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 3. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
